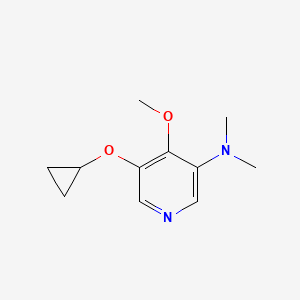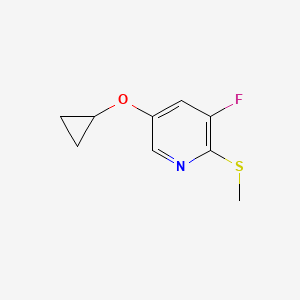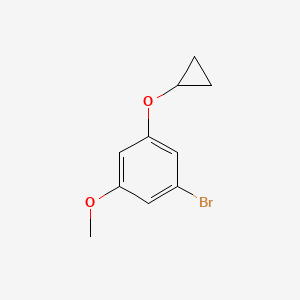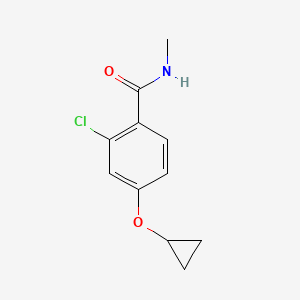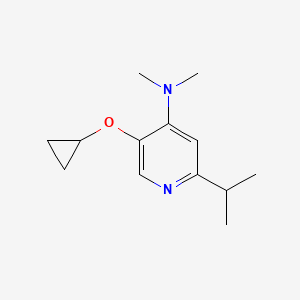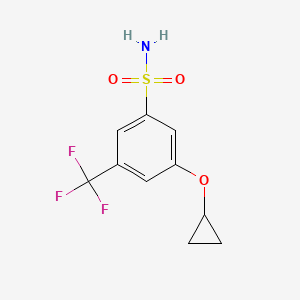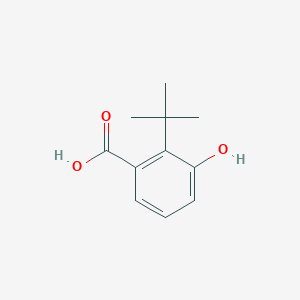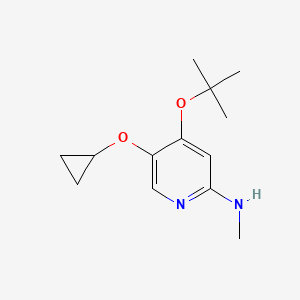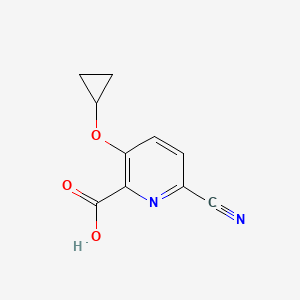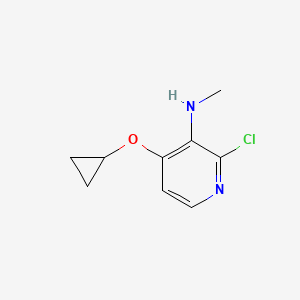
2-Chloro-4-cyclopropoxy-N-methylpyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-cyclopropoxy-N-methylpyridin-3-amine is an organic compound with the molecular formula C9H11ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyclopropoxy-N-methylpyridin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-cyclopropoxy-3-nitropyridine.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination: The amine group is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Methylation: Finally, the compound is methylated using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-cyclopropoxy-N-methylpyridin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to remove the chlorine atom, forming a cyclopropoxy-N-methylpyridin-3-amine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of N-oxides.
Reduction: Formation of dechlorinated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-cyclopropoxy-N-methylpyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Agrochemicals: It is used in the development of pesticides and herbicides.
Material Science: It is used in the synthesis of novel materials with specific electronic properties.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-cyclopropoxy-N-methylpyridin-3-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and affecting cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-methoxy-N-methylpyridin-3-amine
- 2-Chloro-4-ethoxy-N-methylpyridin-3-amine
- 2-Chloro-4-propoxy-N-methylpyridin-3-amine
Uniqueness
2-Chloro-4-cyclopropoxy-N-methylpyridin-3-amine is unique due to the presence of the cyclopropoxy group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can influence its reactivity and interaction with biological targets.
Eigenschaften
Molekularformel |
C9H11ClN2O |
|---|---|
Molekulargewicht |
198.65 g/mol |
IUPAC-Name |
2-chloro-4-cyclopropyloxy-N-methylpyridin-3-amine |
InChI |
InChI=1S/C9H11ClN2O/c1-11-8-7(13-6-2-3-6)4-5-12-9(8)10/h4-6,11H,2-3H2,1H3 |
InChI-Schlüssel |
GYURFZLLUMFURB-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=CN=C1Cl)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


